N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound designed for advanced scientific research. Its structure, which combines elements of thienopyrimidine and chromene scaffolds, positions it as a molecule of interest due to its potential biological and chemical activities.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target fungal pathogens.
Mode of Action
Given its potential fungicidal activity , it may inhibit essential processes in fungal cells, leading to their death.
Biochemical Pathways
As a potential fungicide , it might disrupt key metabolic pathways in fungi, causing detrimental downstream effects.
Result of Action
If it acts as a fungicide , it would likely result in the death of fungal cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the thienopyrimidine core involves the cyclization of a thiophene derivative with urea under reflux conditions.
Step 2: : The ethylation of the thienopyrimidine core is achieved using ethyl halide in the presence of a strong base like sodium hydride.
Step 3: : Coupling the ethylated thienopyrimidine with a chromene derivative through amide bond formation, typically using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent in the presence of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: : Scaling up these steps requires precise control of temperature, pH, and purity of reagents to ensure high yields and quality of the final product. Optimizing reaction conditions and the use of continuous flow reactors can enhance industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents like potassium permanganate to introduce oxygen functionalities.
Reduction: : Undergoes reduction reactions with agents like sodium borohydride, affecting the carbonyl groups.
Substitution: : Halogenation can occur at certain positions using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-bromosuccinimide, sulfuryl chloride.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction site.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in various scientific fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a kinase inhibitor, which plays a role in cell signaling.
Medicine: : Explored for its anticancer properties due to its ability to inhibit enzymes involved in DNA replication.
Industry: : Employed in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as thienopyrimidine derivatives and chromene-based molecules, N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its dual-core structure
List of Similar Compounds
Thienopyrimidine derivatives.
Chromene-based molecules.
Pyrimidine-fused heterocycles.
Remember, chemistry is all about exploring the endless possibilities that such compounds offer
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-12-9-14(26-13-4-2-1-3-10(12)13)16(23)19-6-7-21-17(24)15-11(5-8-27-15)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWCWPGTPVEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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